molecular formula C18H23N3O5S B2472545 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide CAS No. 897611-46-0

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

Cat. No.: B2472545
CAS No.: 897611-46-0
M. Wt: 393.46
InChI Key: GDBXVFKZIAHZDY-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound features a furan ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) and acetylcholinesterase (AChE) . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and thus plays a key role in nerve signal transmission .

Mode of Action

This compound acts as a ligand for alpha1-adrenergic receptors, showing affinity in the range from 22 nM to 250 nM . It binds to these receptors, leading to their activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders . Additionally, it has been found to be a potential acetylcholinesterase inhibitor (AChEI), which means it can prevent the breakdown of acetylcholine, thereby increasing central cholinergic neurotransmission .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which can ameliorate the alterations induced by neurotoxic agents .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

The compound’s action results in significant alterations in the short-term memory and anxiety levels in animal models, which were improved after treatment . It also attenuated the neurotoxic effects of certain agents as shown by the improvement in performance in behavioral tests and in lowering AChE activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-methoxyphenylpiperazine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound with similar structural features.

    Naftopidil: Another arylpiperazine derivative with therapeutic applications.

    Urapidil: A compound with structural similarities and potential pharmacological effects.

Uniqueness

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-25-16-6-3-2-5-15(16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-7-4-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBXVFKZIAHZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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